6-chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has a molecular weight of 153.57 . This compound is solid in its physical form .
Synthesis Analysis
1H-Pyrazolo[3,4-b]pyridines, including 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .
Physical And Chemical Properties Analysis
6-Chloro-1H-pyrazolo[3,4-b]pyridine is a solid compound . It has a molecular weight of 153.57 . The storage temperature for this compound is at room temperature .
Scientific Research Applications
- Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- The compounds have been studied for their biological activity, with a focus on their substitution pattern and synthesis .
- The methods used for their synthesis often start from a preformed pyrazole or pyridine .
- The results of these studies have shown that these compounds have a wide range of pharmacological properties .
- Comprehensive data reported from 2017 to 2021 have systematized the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- The methods for synthesis are organized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
- The results of these studies have contributed to the development of new synthetic strategies for these compounds .
- 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists .
- The methods of application involve the design of molecules for treating dyslipidemia .
- The results have provided insight into the design of molecules for treating dyslipidemia .
- 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain has been used in the design and synthesis of novel pleuromutilin derivatives .
- The methods of application involve the design and synthesis of these derivatives .
- The results of these studies have contributed to the development of new pleuromutilin derivatives .
Biomedical Applications
Synthesis of Derivatives
PPARα Activation
Design and Synthesis of Novel Pleuromutilin Derivatives
- 1H-pyrazolo[3,4-d]pyrimidines, a group that includes 6-chloro-1H-pyrazolo[3,4-b]pyridine, have been studied for their antiviral and analgesic activity .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new antiviral and analgesic drugs .
- 1H-pyrazolo[3,4-d]pyrimidines have also been used in the treatment of male erectile dysfunction and hyperuricemia .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new drugs for the treatment of these conditions .
Antiviral and Analgesic Activity
Treatment of Male Erectile Dysfunction and Hyperuricemia
- Pyrazolo[3,4-b]pyridine derivatives have been studied as part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate .
- The methods of application involve the design and synthesis of these compounds .
- The results of these studies have contributed to the development of new anxiolytic drugs .
Anxiolytic Drugs
Treatment of Pulmonary Hypertension
Safety And Hazards
properties
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLBGYCSAJFCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670279 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
63725-51-9 | |
Record name | 6-Chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1h-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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